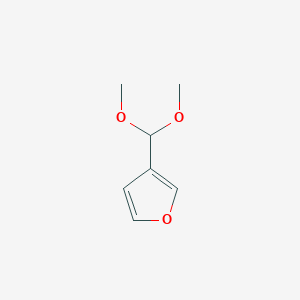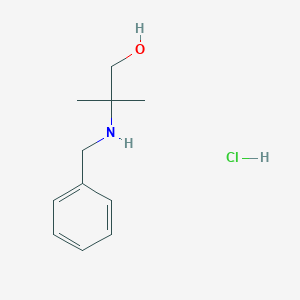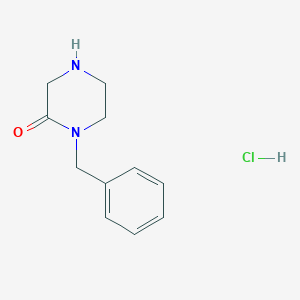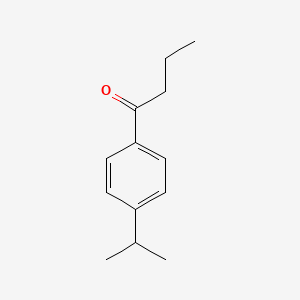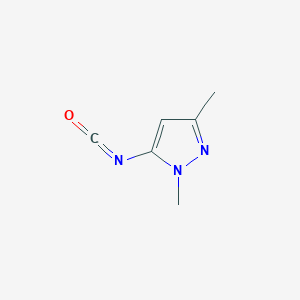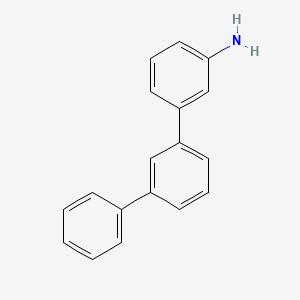
3-Amino-m-terphenyl
Overview
Description
3-Amino-m-terphenyl: is an organic compound that belongs to the class of terphenyls, which are composed of three benzene rings connected in a linear arrangement The amino group is attached to the central benzene ring at the meta position, making it a meta-terphenyl derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-m-terphenyl typically involves the nitration of m-terphenyl followed by reduction. The nitration process introduces a nitro group to the central benzene ring, which is then reduced to an amino group. The reaction conditions for nitration usually involve concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents like tin and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the nitration and reduction steps, ensuring efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-m-terphenyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more complex amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or reducing agents like tin and hydrochloric acid.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more complex amine derivatives.
Substitution: Introduction of various functional groups onto the benzene rings.
Scientific Research Applications
Chemistry: 3-Amino-m-terphenyl is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of compounds with specific electronic and steric properties .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored as potential inhibitors of enzymes such as cyclooxygenase (COX). These compounds exhibit anti-inflammatory and analgesic properties, making them candidates for drug development .
Industry: The compound is used in the development of photoinitiators for 3D printing and photopolymerization processes. Its ability to absorb visible light and initiate polymerization reactions makes it valuable in the production of high-resolution 3D printed materials .
Mechanism of Action
The mechanism of action of 3-Amino-m-terphenyl in biological systems involves its interaction with specific enzymes or receptors. For example, as a cyclooxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The molecular targets and pathways involved include the inhibition of COX-1 and COX-2 enzymes, leading to reduced production of inflammatory mediators .
Comparison with Similar Compounds
m-Terphenyl: The parent compound without the amino group.
3-Nitro-m-terphenyl: The nitro derivative of m-terphenyl.
3-Hydroxy-m-terphenyl: The hydroxy derivative of m-terphenyl.
Comparison: 3-Amino-m-terphenyl is unique due to the presence of the amino group, which imparts different electronic and steric properties compared to its analogs. This functional group allows for specific interactions in biological systems and enhances its utility in applications such as enzyme inhibition and photoinitiation .
Properties
IUPAC Name |
3-(3-phenylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c19-18-11-5-10-17(13-18)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKODBTOHDAOSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



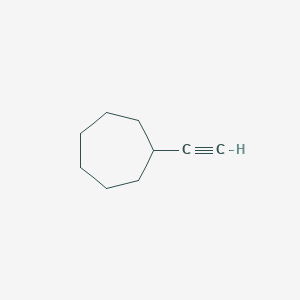

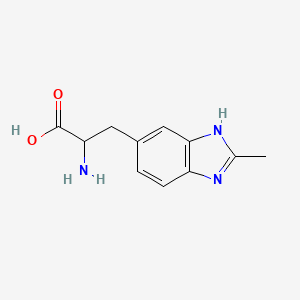

![3-Azabicyclo[4.1.0]heptan-4-one](/img/structure/B3154792.png)
